3-Bromothiophene-2-sulfonyl chloride

Description

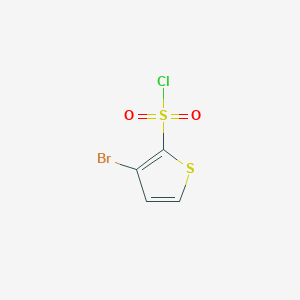

Structure

3D Structure

Properties

IUPAC Name |

3-bromothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLMNCCLQDVCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546445 | |

| Record name | 3-Bromothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170727-02-3 | |

| Record name | 3-Bromothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromothiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophene-2-sulfonyl chloride is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique structure, featuring a thiophene ring substituted with both a bromo and a sulfonyl chloride functional group, offers multiple reaction sites for the construction of complex molecules. This guide provides a comprehensive overview of its physical properties, synthesis, and reactivity, with a focus on its applications in medicinal chemistry and materials science.

Core Physical Properties

While experimentally determined physical properties for this compound are not widely published, a combination of computed data and information from commercial suppliers provides a useful profile for this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₂BrClO₂S₂ | PubChem[1] |

| Molecular Weight | 261.54 g/mol | ChemScene[2] |

| CAS Number | 170727-02-3 | PubChem[1] |

| Appearance | Not specified (likely a solid or liquid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Insoluble in water; likely soluble in organic solvents like chloroform and methanol. | Mallak Specialties Pvt Ltd[3] (for 3-bromothiophene) |

| Storage | 4°C, sealed storage, away from moisture. | ChemScene[2] |

Note: The lack of experimentally determined values for properties like melting and boiling points is common for specialized chemical intermediates. The provided data for the related compound, 5-Bromothiophene-2-sulfonyl chloride, which is a solid with a melting point of 40-44 °C and a boiling point of 100-102 °C at 0.5 mmHg, may offer some indication of the expected physical state.[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of its precursor, 3-bromothiophene.

Step 1: Synthesis of the Precursor, 3-Bromothiophene

Direct bromination of thiophene is not a viable route to 3-bromothiophene as it selectively occurs at the 2- and 5-positions. Therefore, a common and effective method involves the debromination of 2,3,5-tribromothiophene.[5]

Experimental Protocol: Synthesis of 3-Bromothiophene

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Materials:

-

2,3,5-tribromothiophene

-

Zinc dust

-

Acetic acid

-

10% Sodium carbonate solution

-

Calcium chloride

-

Water

Equipment:

-

5-L three-necked, round-bottomed flask

-

Efficient mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 1850 mL of water, 783 g (12.0 moles) of zinc dust, and 700 mL of acetic acid.

-

Heat the mixture to reflux with continuous stirring.

-

Remove the heating mantle and add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains reflux. The addition typically takes about 70 minutes.

-

After the addition is complete, reapply heat and reflux the mixture for an additional 3 hours.

-

Arrange the condenser for downward distillation and distill the mixture with water until no more organic material is collected.

-

Separate the heavier organic layer from the distillate.

-

Wash the organic layer successively with 50 mL of 10% sodium carbonate solution and 100 mL of water.

-

Dry the organic layer over calcium chloride.

-

Purify the crude product by fractional distillation. Collect the fraction boiling at 159–160 °C, which is 3-bromothiophene. The expected yield is 89–90%.

Step 2: Sulfonylation of 3-Bromothiophene

Plausible Synthetic Pathway

Reactivity and Applications in Synthesis

This compound is a valuable intermediate due to its two reactive sites: the sulfonyl chloride group and the C-Br bond.

Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is highly electrophilic and readily reacts with nucleophiles.

-

Formation of Sulfonamides: The most common reaction of sulfonyl chlorides is with primary or secondary amines to form sulfonamides.[3][7] This reaction is fundamental in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drugs, including antibiotics ("sulfa drugs"). The reaction is typically carried out in the presence of a base, such as pyridine or an excess of the amine, to neutralize the HCl byproduct.

Sulfonamide Formation

Reactions Involving the Carbon-Bromine Bond

The bromine atom on the thiophene ring is susceptible to various cross-coupling reactions, allowing for the formation of C-C bonds.

-

Suzuki-Miyaura Cross-Coupling: The C-Br bond can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters. This is a powerful method for introducing aryl or heteroaryl substituents at the 3-position of the thiophene ring.[8][9] The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl, making the C-Br bond of this compound a prime site for selective coupling.

Applications in Drug Discovery and Materials Science

The versatility of 3-bromothiophene and its derivatives, including the sulfonyl chloride, makes them valuable in several fields.

-

Pharmaceuticals: The thiophene ring is a common scaffold in medicinal chemistry. 3-Bromothiophene is a precursor to the antibiotic Timentin (Ticarcillin) and the vasodilator Cetiedil. [5][10]The ability to functionalize the thiophene ring at multiple positions allows for the synthesis of diverse libraries of compounds for screening against various biological targets, including kinases and G-protein coupled receptors (GPCRs). [10]* Conductive Polymers: 3-substituted thiophenes are key monomers in the synthesis of polythiophenes, which are conductive polymers with applications in organic electronics. While 3-bromothiophene itself can be used, its derivatives are often employed in polymerization reactions like Grignard Metathesis (GRIM) polymerization to create well-defined polymer structures.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in organic synthesis. While detailed experimental data on its physical properties are scarce, its synthetic utility is evident from the reactivity of its constituent functional groups. Its role as a precursor to sulfonamides and as a substrate for cross-coupling reactions makes it a valuable tool for researchers in drug discovery and materials science, enabling the creation of novel and complex molecular architectures. Further research into its specific reaction conditions and physical properties will undoubtedly expand its applications.

References

- 1. This compound | C4H2BrClO2S2 | CID 13675598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. cbijournal.com [cbijournal.com]

- 4. 5-Bromothiophene-2-sulfonyl chloride 97 55854-46-1 [sigmaaldrich.com]

- 5. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrevlett.com [chemrevlett.com]

- 9. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on 3-Bromothiophene-2-sulfonyl chloride

This guide provides essential chemical data for 3-Bromothiophene-2-sulfonyl chloride, a compound of interest for researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate easy access and comparison.

Core Chemical Properties

This compound is a heterocyclic building block utilized in organic synthesis. A summary of its key quantitative data is provided below.

| Property | Value | Citations |

| Molecular Formula | C₄H₂BrClO₂S₂ | [1][2][3][4][5] |

| Molecular Weight | 261.54 g/mol | [1][2] |

| Alternate Molecular Weight | 261.55 g/mol | [3][5] |

| CAS Number | 170727-02-3 | [1][3][5][6] |

Note: Minor variations in molecular weight may be reported due to differences in isotopic abundance considerations.

Structural and Relational Data

The following diagram illustrates the relationship between the compound and its fundamental properties.

Figure 1: Core properties of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C4H2BrClO2S2 | CID 13675598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. PubChemLite - this compound (C4H2BrClO2S2) [pubchemlite.lcsb.uni.lu]

- 5. This compound, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2abiotech.net [2abiotech.net]

An In-depth Technical Guide to 3-Bromothiophene-2-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromothiophene-2-sulfonyl chloride, a key intermediate in synthetic organic chemistry and pharmaceutical development. This document details its chemical properties, outlines detailed synthesis protocols for its precursor and analogous compounds, describes its primary applications, and provides relevant safety information.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .[1][2] It is a halogenated heterocyclic compound featuring a thiophene ring substituted with a bromine atom at the 3-position and a sulfonyl chloride group at the 2-position. This substitution pattern makes it a valuable and reactive building block for introducing the 3-bromo-2-thiophenesulfonyl moiety into larger molecules.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 170727-02-3 | [1][2][3] |

| Molecular Formula | C₄H₂BrClO₂S₂ | [1][3] |

| Molecular Weight | 261.54 g/mol | [3] |

| Monoisotopic Mass | 259.83681 Da | [1] |

| SMILES | C1=CSC(=C1Br)S(=O)(=O)Cl | [1][2] |

| InChIKey | OPLMNCCLQDVCTP-UHFFFAOYSA-N | [1][2] |

| Purity | Typically ≥90-95% | [3] |

| Appearance | Light yellow solid or low melting solid | - |

| Storage | 4°C, sealed storage, away from moisture | [3] |

Synthesis and Manufacturing

The direct synthesis of this compound involves the chlorosulfonation of its precursor, 3-bromothiophene. The synthesis of 3-bromothiophene itself is a critical multi-step process, as direct bromination of thiophene is highly regioselective for the 2- and 5-positions.

Logical Synthesis Pathway

The overall logical flow from a common starting material to the target compound and its subsequent application is illustrated below.

Caption: Logical workflow from thiophene to the final sulfonamide product.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of the crucial precursor, 3-bromothiophene, an analogous chlorosulfonation reaction, and a primary application of sulfonyl chlorides in sulfonamide synthesis.

Protocol 1: Synthesis of Precursor (3-Bromothiophene)

The synthesis of 3-bromothiophene is achieved via a two-step process involving the exhaustive bromination of thiophene followed by selective reductive debromination. This procedure is adapted from established literature.[1][4]

Step A: Synthesis of 2,3,5-Tribromothiophene

Caption: Experimental workflow for the synthesis of 2,3,5-tribromothiophene.

-

Procedure: In a 5-L three-necked flask equipped with a mechanical stirrer and dropping funnel, dissolve thiophene (13.4 moles) in chloroform (450 ml).[1][4] While cooling the flask with circulating tap water, add bromine (40.6 moles) dropwise over 10 hours.[1][4] After standing overnight, the mixture is heated at 50°C for several hours. The reaction mixture is then washed with 2N sodium hydroxide solution, followed by refluxing for 7 hours with a solution of potassium hydroxide (800 g) in 95% ethanol (1.5 L).[1][4] The mixture is poured into water, and the organic layer is separated, washed, dried over calcium chloride, and purified by vacuum distillation to yield 2,3,5-tribromothiophene.[1][4]

Step B: Selective Reductive Debromination to 3-Bromothiophene

-

Procedure: To a 5-L flask, add water (1850 ml), zinc dust (12.0 moles), and acetic acid (700 ml).[1] Heat the stirred mixture to reflux. Add 2,3,5-tribromothiophene (4.00 moles) dropwise at a rate that maintains reflux (approx. 70 minutes). After the addition, continue to reflux for an additional 3 hours.[1] Arrange the apparatus for distillation and distill the mixture until no more organic material is collected with the water. The heavier organic layer is separated, washed with 10% sodium carbonate solution and then water, dried over calcium chloride, and purified by fractional distillation to yield 3-bromothiophene (b.p. 159–160°C).[1]

| Reactant | Moles | Product | Yield |

| 2,3,5-Tribromothiophene | 4.00 | 3-Bromothiophene | 89-90% |

Protocol 2: Synthesis of this compound (Analogous Procedure)

-

Materials: 3-Bromothiophene, Chlorosulfonic Acid (freshly distilled), Crushed Ice, Water.

-

Procedure (Hypothetical): In a round-bottomed flask equipped with a mechanical stirrer and gas trap, cool chlorosulfonic acid (approx. 4-5 molar equivalents) to 10-15°C in a cooling bath. Gradually add 3-bromothiophene (1.0 molar equivalent) while maintaining the temperature.[5] Large volumes of HCl gas will be evolved. After the addition is complete, the mixture is heated (e.g., to 60°C) for 1-2 hours to complete the reaction.[5] The resulting mixture is then poured slowly and carefully onto a large volume of crushed ice with stirring. The precipitated solid sulfonyl chloride is collected by suction filtration and washed thoroughly with cold water. The crude product can be dried and used directly or purified by recrystallization.

Protocol 3: Application in N-Substituted Sulfonamide Synthesis (General Protocol)

The primary utility of this compound is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is fundamental to the synthesis of many pharmaceutical compounds. A modern, efficient protocol for this transformation utilizes microwave-assisted, solvent-free conditions.

Caption: General workflow for microwave-assisted sulfonamide synthesis.

-

Procedure: In a dedicated microwave reactor vessel, combine this compound (1.0 equivalent) and the desired primary or secondary amine (1.0-1.2 equivalents). The reaction is performed without a solvent. The vessel is sealed and subjected to microwave irradiation for a short period (typically 1.5 to 7 minutes), which rapidly heats the mixture and drives the reaction to completion. After cooling, the resulting sulfonamide can be purified, often by simple recrystallization. This method avoids the need for solvents and catalysts, making it an environmentally benign and efficient process.

Applications in Drug Development and Research

Thiophene-based sulfonamides are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The sulfonyl chloride group is a highly reactive electrophile, making it an excellent reagent for forming stable sulfonamide linkages with primary or secondary amines.[6]

-

Enzyme Inhibitors: The sulfonamide moiety is a key functional group in many enzyme inhibitors. For instance, thiophene sulfonamide derivatives are the cornerstone of carbonic anhydrase inhibitors used to treat glaucoma, such as Brinzolamide.[7] this compound serves as a valuable starting material for synthesizing analogs of these drugs for structure-activity relationship (SAR) studies.

-

Antibacterial Agents: Sulfonamides, or "sulfa drugs," are a historic class of antimicrobial agents that act by inhibiting folic acid synthesis in bacteria.[8] Novel thiophene-based sulfonamides are continually being explored as potential agents to combat antibiotic-resistant bacterial strains.[8][9]

-

Kinase and GPCR Modulators: The thiophene scaffold is frequently incorporated into molecules targeting kinases and G-protein coupled receptors (GPCRs), which are critical targets in oncology and other therapeutic areas. The reactivity of the sulfonyl chloride allows for its conjugation to various amine-containing scaffolds to build libraries of potential modulators.

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

-

Reactivity: The compound reacts violently with water, liberating toxic gas.[10] It is moisture-sensitive and should be stored in a dry, sealed container. All handling should be performed in a well-ventilated fume hood.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C4H2BrClO2S2 | CID 13675598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. cbijournal.com [cbijournal.com]

- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Analysis of 3-Bromothiophene-2-sulfonyl chloride: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromothiophene-2-sulfonyl chloride (CAS No. 170727-02-3), a key intermediate in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₄H₂BrClO₂S₂.[1][2] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 170727-02-3 | [1][2][3][4] |

| Molecular Formula | C₄H₂BrClO₂S₂ | [1][2] |

| Molecular Weight | 261.54 g/mol | [2] |

| Appearance | Solid | N/A |

| Purity | ≥90-95% (as commercially available) | [2][4] |

Spectroscopic Data (Predicted and Placeholder)

The following tables present the expected and placeholder data for the NMR and IR spectra of this compound. This information is based on the analysis of similar compounds and general principles of spectroscopy.

¹H NMR Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the thiophene ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Placeholder | d (doublet) | Placeholder | H-4 |

| Placeholder | d (doublet) | Placeholder | H-5 |

¹³C NMR Data

The ¹³C NMR spectrum is expected to show four distinct signals for the carbon atoms of the thiophene ring.

| Chemical Shift (δ) ppm | Assignment |

| Placeholder | C2-SO₂Cl |

| Placeholder | C3-Br |

| Placeholder | C4 |

| Placeholder | C5 |

IR Spectroscopy Data

The IR spectrum will likely exhibit characteristic absorption bands for the sulfonyl chloride and the substituted thiophene ring. An FTIR spectrum for this compound is noted to be available in the Wiley spectral database.[1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Placeholder (strong) | S=O asymmetric stretching |

| Placeholder (strong) | S=O symmetric stretching |

| Placeholder (medium) | C=C stretching (thiophene ring) |

| Placeholder (medium) | C-S stretching |

| Placeholder (strong) | S-Cl stretching |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent signal or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide powder and press it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum, which is then plotted as transmittance or absorbance versus wavenumber.

Logical and Structural Diagrams

The following diagrams, created using the DOT language, illustrate the logical workflow for the synthesis and analysis of this compound, as well as its molecular structure with assignments for NMR analysis.

References

synthesis of 3-Bromothiophene-2-sulfonyl chloride from 3-bromothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for preparing 3-bromothiophene-2-sulfonyl chloride from 3-bromothiophene, a key intermediate in the development of various pharmaceutical compounds. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom and the sulfonyl chloride group on the thiophene ring allows for diverse subsequent chemical modifications, making it an important precursor for the synthesis of complex molecular architectures. The primary challenge in its synthesis lies in achieving regioselective functionalization at the C2 position of the 3-bromothiophene starting material. This guide explores the two most viable synthetic strategies to achieve this transformation: direct chlorosulfonation and a two-step approach involving lithiation followed by sulfonylation.

Data Presentation

A summary of the key quantitative data for the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Properties of 3-Bromothiophene and this compound

| Property | 3-Bromothiophene | This compound |

| CAS Number | 872-31-1[1][2] | 170727-02-3[3] |

| Molecular Formula | C₄H₃BrS[1] | C₄H₂BrClO₂S₂[3] |

| Molecular Weight | 163.04 g/mol [2] | 261.54 g/mol [4] |

| Appearance | Colorless to pale yellow liquid[2] | Not specified (typically a solid) |

| Boiling Point | 157-158 °C[2] | Not available |

| Melting Point | -10 °C[2] | Not available |

| Density | 1.722 g/cm³[2] | Not available |

| Solubility | Insoluble in water; soluble in chloroform and methanol[2] | Reacts with water |

Synthetic Pathways

The synthesis of this compound from 3-bromothiophene can be approached via two main routes, as illustrated in the workflow diagram below.

Caption: Synthetic routes for this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the two primary synthetic routes.

Route 1: Direct Chlorosulfonation using a DMF-SO₂Cl₂ Complex

This method offers a one-step synthesis from the starting material. The N,N-dimethylformamide (DMF)-sulfuryl chloride (SO₂Cl₂) complex serves as the chlorosulfonating agent.

Materials:

-

3-Bromothiophene (C₄H₃BrS)

-

N,N-Dimethylformamide (DMF)

-

Sulfuryl chloride (SO₂Cl₂)

-

Chloroform (CHCl₃)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Ice

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation of the DMF-SO₂Cl₂ Complex: In a round-bottom flask cooled in an ice bath, add N,N-dimethylformamide (1.1 equivalents). While stirring, add freshly distilled sulfuryl chloride (1.1 equivalents) dropwise, ensuring the temperature is maintained below 25 °C. A solid complex should form. Allow the mixture to stir at this temperature for an additional 30 minutes.

-

Reaction with 3-Bromothiophene: To the freshly prepared complex, add 3-bromothiophene (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture with occasional shaking. The optimal temperature and reaction time need to be determined empirically for this specific substrate, but a starting point could be heating at 95-98 °C for 1-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-water. Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform.

-

Purification: Wash the combined organic extracts successively with water, 5% sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.

Route 2: Lithiation followed by Reaction with Sulfuryl Chloride

This two-step method involves the formation of a lithiated intermediate, which is then quenched with sulfuryl chloride. This route offers high regioselectivity.

Materials:

-

3-Bromothiophene (C₄H₃BrS)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Sulfuryl chloride (SO₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dry ice/acetone bath

Equipment:

-

Schlenk flask or a three-necked round-bottom flask equipped with a septum and an inlet for inert gas

-

Syringes

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry Schlenk flask or a three-necked round-bottom flask under an inert atmosphere (argon or nitrogen). Add 3-bromothiophene (1.0 equivalent) to the flask via syringe. Add anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to allow the temperature to equilibrate.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 10-15 minutes, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete lithium-halogen exchange.

-

Sulfonylation: In a separate dry flask under an inert atmosphere, prepare a solution of sulfuryl chloride (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the solution of 3-bromo-2-lithiothiophene at -78 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent. Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product should be purified, for example, by column chromatography on silica gel, to yield the desired this compound.

Safety Considerations

-

3-Bromothiophene: Is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[5]

-

Sulfuryl chloride: Is highly corrosive and reacts violently with water. It is toxic and can cause severe skin burns and eye damage.

-

n-Butyllithium: Is a pyrophoric reagent and will ignite on contact with air and moisture. It must be handled under a strict inert atmosphere.

-

Chlorosulfonic acid (if used as an alternative): Is extremely corrosive and reacts explosively with water.

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

This technical guide provides a framework for the synthesis of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. Chlorinative Coupling of Thiophene by the Action of Sulfuryl Chloride and Iron Powder | Semantic Scholar [semanticscholar.org]

The Chemical Reactivity of the Sulfonyl Chloride Group on a Thiophene Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry. When functionalized with a sulfonyl chloride group (-SO₂Cl), it becomes a highly versatile reactive intermediate for the synthesis of a diverse array of compounds with significant biological activities. This technical guide provides a comprehensive overview of the chemical reactivity of the thiophene sulfonyl chloride group, with a focus on its application in drug discovery and development.

Core Reactivity and Synthetic Applications

The sulfonyl chloride group attached to a thiophene ring is a powerful electrophile, susceptible to nucleophilic attack on the sulfur atom. This reactivity is the basis for its widespread use in the formation of sulfonamides, sulfonate esters, and other sulfur-containing functionalities. The electron-rich nature of the thiophene ring can influence the reactivity of the sulfonyl chloride group, and the position of the substituent on the ring (e.g., thiophene-2-sulfonyl chloride versus thiophene-3-sulfonyl chloride) can also play a role in the reaction outcomes.

Sulfonamide Formation: A Cornerstone of Medicinal Chemistry

The most prominent reaction of thiophene sulfonyl chlorides is their condensation with primary and secondary amines to furnish thiophene sulfonamides. This reaction is of paramount importance in drug discovery, as the sulfonamide moiety is a key pharmacophore in a multitude of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.

The general reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Bromothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, regioselectivity, and synthetic protocols associated with the electrophilic substitution reactions of 3-bromothiophene. As a crucial building block in medicinal chemistry and materials science, understanding the functionalization of this heterocycle is paramount for the design and synthesis of novel compounds. This document details the underlying mechanistic principles, provides quantitative data on key transformations, and offers detailed experimental protocols for researchers.

Core Principles of Reactivity and Regioselectivity

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SEAr), exhibiting greater reactivity than benzene. This enhanced reactivity is due to the ability of the sulfur atom's lone pairs to stabilize the cationic σ-complex (also known as the arenium ion or Wheland intermediate) formed during the reaction.[1]

The Directing Effect of the 3-Bromo Substituent

The 3-bromo substituent significantly influences the regiochemical outcome of electrophilic substitution on the thiophene ring. Its effect is twofold:

-

Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic attack compared to unsubstituted thiophene.

-

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the thiophene π-system, donating electron density. This effect preferentially stabilizes the σ-complex intermediates for substitution at the C2 and C5 positions (ortho and para-like positions, respectively).

The resonance effect generally outweighs the inductive effect in determining the position of substitution, making the 3-bromo group an ortho, para-director . Consequently, electrophilic substitution on 3-bromothiophene occurs predominantly at the C2 and C5 positions, with the C2 position being the most frequent site of attack due to its proximity to the sulfur atom which provides superior stabilization of the adjacent positive charge in the intermediate.

General Mechanism and Intermediate Stability

The general mechanism for electrophilic substitution on 3-bromothiophene involves the initial attack of an electrophile (E⁺) on the π-system of the ring to form a resonance-stabilized σ-complex. A subsequent deprotonation step restores the aromaticity of the ring. The stability of the intermediate σ-complex determines the major product isomer.

Attack at the C2 position results in a more stabilized cationic intermediate, with three significant resonance contributors, including one where the positive charge is stabilized by the sulfur atom. Attack at the C5 position also benefits from this stabilization. In contrast, attack at the C4 position yields a less stable intermediate.

Figure 1. Logical flow of electrophilic substitution on 3-bromothiophene.

The diagram below illustrates the resonance structures for the σ-complex formed upon electrophilic attack at the C2 position, highlighting the stabilization provided by the sulfur atom.

Figure 2. Resonance stabilization of the C2-attack intermediate.

Key Electrophilic Substitution Reactions

The following sections detail common electrophilic substitution reactions performed on 3-bromothiophene, including halogenation, nitration, and formylation.

Halogenation

Halogenation of 3-bromothiophene, particularly bromination, proceeds with high regioselectivity. The use of N-bromosuccinimide (NBS) is a standard method for introducing a bromine atom onto the thiophene ring under relatively mild conditions. The reaction overwhelmingly favors substitution at the C2 position.

Table 1: Quantitative Data for Bromination of 3-Bromothiophene

| Electrophile Source | Catalyst/Solvent | Major Product | Isomer Distribution (C2:C5) | Yield |

| NBS | Perchloric acid / Hexane | 2,3-Dibromothiophene | >99:<1 | 89% |

Experimental Protocol: Synthesis of 2,3-Dibromothiophene

This protocol is adapted from established literature procedures for the bromination of 3-bromothiophene.

-

Materials:

-

3-Bromothiophene (16.3 g, 100 mmol)

-

N-Bromosuccinimide (NBS) (17.8 g, 100 mmol)

-

Hexane (50 mL)

-

Perchloric acid (70% aqueous solution, 0.7 mL, 5 mol%)

-

Potassium carbonate (200 mg)

-

-

Procedure:

-

To a suspension of N-bromosuccinimide (NBS) in hexane, add 3-bromothiophene.

-

Carefully add the perchloric acid catalyst to the mixture.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Upon completion (monitored by TLC or GC-MS), add potassium carbonate to neutralize the acid.

-

Filter the reaction mixture and wash the collected solids with fresh hexane.

-

Combine the organic phases and concentrate under reduced pressure.

-

Purify the resulting residue by vacuum distillation to yield 2,3-dibromothiophene.

-

Figure 3. Experimental workflow for the bromination of 3-bromothiophene.

Nitration

Nitration of highly reactive heterocycles like thiophene requires milder conditions than the standard nitric acid/sulfuric acid mixture to prevent polymerization and degradation.[2] A common and effective method involves using nitric acid in acetic anhydride, which generates acetyl nitrate (AcONO₂) as the active electrophile.[3] The reaction is highly regioselective, yielding the 2-nitro product as the major isomer.

Table 2: Quantitative Data for Nitration of 3-Bromothiophene

| Nitrating Agent | Solvent | Major Product | Isomer Distribution (C2:C5) | Typical Yield |

| Nitric Acid / Acetic Anhydride | Acetic Anhydride | 3-Bromo-2-nitrothiophene | Predominantly C2 | 70-85%* |

*Yield is estimated based on standard procedures for the nitration of thiophene.[3]

Experimental Protocol: Synthesis of 3-Bromo-2-nitrothiophene (Representative)

This protocol is adapted from the standard procedure for the nitration of thiophene.[3]

-

Materials:

-

3-Bromothiophene (8.15 g, 50 mmol)

-

Acetic Anhydride (17 mL)

-

Fuming Nitric Acid (sp. gr. 1.51, 4.0 g, 60 mmol)

-

Glacial Acetic Acid (30 mL)

-

Crushed Ice

-

Ice-water bath

-

-

Procedure:

-

Prepare two separate solutions:

-

Solution A: Dissolve 3-bromothiophene in acetic anhydride.

-

Solution B: Dissolve fuming nitric acid in glacial acetic acid.

-

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place half of Solution B and cool to 10°C using an ice-water bath.

-

With moderate stirring, add half of Solution A dropwise, ensuring the temperature does not rise above 20°C. A rapid temperature increase may occur initially.

-

Once the initial exotherm subsides, cool the reaction mixture back to 10°C and add the remaining half of Solution B.

-

Continue the dropwise addition of the remaining Solution A, maintaining the temperature control.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture onto a large quantity of crushed ice with vigorous stirring. The product will precipitate as yellow crystals.

-

Filter the solid product, wash thoroughly with ice-cold water until neutral, and dry in a desiccator away from light.

-

Acylation (Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[6] This reagent is a mild electrophile that reacts regioselectively with 3-bromothiophene, primarily at the C2 position, to yield 3-bromo-2-thiophenecarbaldehyde.

Table 3: Representative Data for Vilsmeier-Haack Formylation

| Reagents | Solvent | Major Product | Isomer Distribution (C2:C5) | Typical Yield |

| POCl₃ / DMF | DCM | 3-Bromo-2-thiophenecarbaldehyde | Predominantly C2 | 70-80%** |

**Yield is estimated based on procedures for similar substrates.[7]

Experimental Protocol: Synthesis of 3-Bromo-2-thiophenecarbaldehyde (Representative)

This protocol is adapted from the general Vilsmeier-Haack procedure.[7]

-

Materials:

-

Anhydrous N,N-Dimethylformamide (DMF) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

3-Bromothiophene (1.0 eq)

-

Saturated sodium bicarbonate solution

-

Ice-water bath

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen), add anhydrous DMF to anhydrous DCM.

-

Cool the solution to 0°C in an ice-water bath.

-

Slowly add POCl₃ dropwise to the stirred solution. The Vilsmeier reagent will form. Allow the mixture to stir at 0°C for 30 minutes.

-

Add a solution of 3-bromothiophene in anhydrous DCM dropwise to the reaction mixture at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Cool the reaction back to 0°C and carefully quench by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Figure 4. Experimental workflow for the Vilsmeier-Haack formylation.

Conclusion

The electrophilic substitution of 3-bromothiophene is a predictable and high-yielding process governed by the electronic properties of the thiophene ring and the directing effects of the bromo substituent. Reactions proceed with high regioselectivity for the C2 position, providing a reliable pathway to 2,3-disubstituted thiophene derivatives. These derivatives are valuable intermediates for further elaboration via cross-coupling reactions or other transformations, making them essential tools for professionals in drug discovery and materials science. By selecting appropriate reagents and conditions, researchers can effectively functionalize the 3-bromothiophene core to access a diverse range of complex molecular architectures.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. benchchem.com [benchchem.com]

Navigating the Crossroads of Reactivity: A Technical Guide to the Reaction Mechanisms of Sulfonyl Chlorides with Nucleophiles

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the nuanced reaction mechanisms of sulfonyl chlorides with a variety of nucleophiles. This whitepaper provides an in-depth analysis of the prevailing mechanistic pathways, supported by quantitative kinetic data, detailed experimental protocols, and illustrative visualizations to facilitate a deeper understanding of this fundamental reaction class in organic and medicinal chemistry.

The exceptional reactivity of sulfonyl chlorides (R-SO₂Cl) positions them as critical electrophilic building blocks in the synthesis of a vast array of organic compounds, most notably sulfonamides and sulfonate esters, which are cornerstone motifs in numerous pharmaceuticals.[1][2] The electrophilicity of the sulfur atom, enhanced by the potent electron-withdrawing nature of the sulfonyl group, renders it highly susceptible to nucleophilic attack.[2] This guide delves into the core mechanisms governing these transformations, providing a robust framework for reaction design, optimization, and mechanistic elucidation.

Core Mechanistic Pathways: A Dichotomy of Concerted and Stepwise Processes

The reaction of sulfonyl chlorides with nucleophiles is primarily governed by two competing mechanisms: a concerted, Sₙ2-like pathway and a stepwise addition-elimination pathway. The operative mechanism is influenced by a confluence of factors including the nature of the sulfonyl chloride, the nucleophile, the solvent, and the reaction conditions.

The Concerted Sₙ2-like Mechanism

In many instances, particularly with unhindered sulfonyl chlorides and potent nucleophiles, the reaction proceeds through a synchronous, Sₙ2-like transition state.[3] This pathway involves the simultaneous formation of the nucleophile-sulfur bond and cleavage of the sulfur-chlorine bond. DFT studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have provided strong evidence for a single transition state, characteristic of an Sₙ2 mechanism.[4][5]

Caption: Concerted Sₙ2-like mechanism for nucleophilic substitution at sulfonyl sulfur.

The Stepwise Addition-Elimination Mechanism

Alternatively, the reaction can proceed through a stepwise addition-elimination mechanism, involving the formation of a transient, high-energy trigonal bipyramidal intermediate.[6] In this pathway, the nucleophile first adds to the electrophilic sulfur atom, forming a pentacoordinate intermediate. This intermediate then collapses, expelling the chloride leaving group to afford the final product.[6] While often proposed, definitive experimental isolation of this intermediate in typical substitution reactions remains elusive. However, computational studies suggest its viability, particularly with certain nucleophiles and sulfonyl chloride structures.[4]

Caption: Stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate.

Quantitative Insights into Reactivity: Substituent and Steric Effects

The rate of nucleophilic substitution at the sulfonyl sulfur is profoundly influenced by the electronic and steric nature of the substituents on the sulfonyl chloride. Kinetic studies, particularly on arenesulfonyl chlorides, have provided valuable quantitative data to understand these effects.

Hammett Analysis: Unraveling Electronic Effects

The effect of substituents on the aromatic ring of arenesulfonyl chlorides on reaction rates can be quantified using the Hammett equation:

log(kₓ/k₀) = ρσ

where kₓ and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant, and ρ is the reaction constant. For the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides, a positive ρ-value of +2.02 was determined, indicating that electron-withdrawing groups accelerate the reaction by increasing the electrophilicity of the sulfur atom, while electron-donating groups retard it.[5]

Steric Acceleration: A Counterintuitive Phenomenon

Contrary to typical Sₙ2 reactions where steric hindrance slows down the reaction rate, the presence of bulky ortho-alkyl groups in arenesulfonyl chlorides has been observed to accelerate the rate of nucleophilic substitution.[5][7] This phenomenon, termed "steric acceleration," is attributed to the relief of ground-state steric strain upon moving to the more open transition state.[5]

| Substituent (X) in X-C₆H₄-SO₂Cl | Second-Order Rate Constant (k₂₅) x 10⁵ (M⁻¹s⁻¹)[5] | Relative Rate (kₓ/k₀) |

| 4-NMe₂ | 0.11 | 0.08 |

| 4-OMe | 0.44 | 0.33 |

| 4-Me | 0.67 | 0.50 |

| H | 1.33 | 1.00 |

| 4-Cl | 3.03 | 2.28 |

| 3-Cl | 6.84 | 5.14 |

| 3-CF₃ | 13.2 | 9.92 |

| 2-Me | 1.70 | 1.28 |

| 2,4,6-Me₃ | 6.10 | 4.59 |

| 2,4,6-iPr₃ | 3.72 | 2.80 |

Table 1: Second-order rate constants for the chloride-chloride exchange reaction in substituted arenesulfonyl chlorides in acetonitrile at 25 °C.[5]

Reactions with Common Nucleophiles

Amines: The Gateway to Sulfonamides

The reaction of sulfonyl chlorides with primary and secondary amines is a cornerstone for the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[3] The reaction typically proceeds rapidly and is often carried out in the presence of a base to neutralize the HCl byproduct.[8] The mechanism is generally considered to be a nucleophilic substitution at the sulfur atom, following either the concerted Sₙ2-like or the stepwise addition-elimination pathway.

Caption: General experimental workflow for the synthesis of sulfonamides.

Alcohols and Thiols: Formation of Sulfonate Esters and Thiosulfonates

Alcohols react with sulfonyl chlorides to form sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution reactions.[9] This transformation is a common strategy to "activate" alcohols. Thiols, being more nucleophilic than alcohols, react readily with sulfonyl chlorides to produce thiosulfonates.[10] The mechanism for these reactions is analogous to that with amines.

Alternative Mechanistic Considerations

While the Sₙ2-like and addition-elimination pathways are the most commonly invoked mechanisms, other possibilities exist under specific conditions.

Sulfene Intermediates

Alkanesulfonyl chlorides possessing an α-hydrogen can undergo an E1cb-like elimination in the presence of a base to form a highly reactive sulfene intermediate (R₂C=SO₂).[3] This intermediate is then rapidly trapped by a nucleophile. This pathway is particularly relevant for reactions of alkanesulfonyl chlorides under basic conditions.

Single Electron Transfer (SET) Pathways

While less common for typical nucleophilic substitutions on sulfonyl chlorides, the possibility of single electron transfer (SET) mechanisms should be considered, especially with certain nucleophiles or under photochemical conditions.[11] An SET from the nucleophile to the sulfonyl chloride would generate a radical anion, which could then fragment and react further. However, compelling evidence for a general SET mechanism in the reactions of sulfonyl chlorides with common nucleophiles is currently limited.

Experimental Protocols for Mechanistic Studies

Elucidating the precise mechanism of a reaction between a sulfonyl chloride and a nucleophile requires careful kinetic studies.

General Protocol for a Kinetic Study of the Reaction of an Arenesulfonyl Chloride with an Amine

-

Preparation of Solutions: Prepare stock solutions of the arenesulfonyl chloride, the amine, and a non-nucleophilic buffer (if necessary) in a suitable anhydrous solvent (e.g., acetonitrile). All glassware should be rigorously dried.

-

Reaction Initiation: In a thermostated UV-Vis spectrophotometer cell, mix the solutions of the arenesulfonyl chloride and a large excess of the amine (to ensure pseudo-first-order conditions).

-

Data Acquisition: Monitor the reaction progress by observing the change in absorbance of a reactant or product at a specific wavelength over time.

-

Data Analysis: Determine the pseudo-first-order rate constant (k_obs) from the slope of a plot of ln(A_t - A_∞) versus time.

-

Determination of the Second-Order Rate Constant: Repeat the experiment at several different concentrations of the amine. The second-order rate constant (k₂) can be obtained from the slope of a plot of k_obs versus the amine concentration.

-

Hammett Analysis (for substituted arenesulfonyl chlorides): Determine the second-order rate constants for a series of para- and meta-substituted arenesulfonyl chlorides and plot log(kₓ/k₀) against the appropriate Hammett substituent constants (σ) to determine the reaction constant (ρ).

Conclusion

The reaction of sulfonyl chlorides with nucleophiles is a fundamentally important transformation with diverse applications in chemical synthesis. A thorough understanding of the underlying reaction mechanisms, whether concerted Sₙ2-like, stepwise addition-elimination, or involving alternative intermediates, is crucial for controlling reaction outcomes and designing novel synthetic methodologies. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and practical experimental considerations, to aid researchers in their exploration of the rich chemistry of sulfonyl chlorides.

References

- 1. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A continuous flow investigation of sulfonyl chloride synthesis using <i>N</i>-chloroamides: optimization, kinetics and … [ouci.dntb.gov.ua]

- 7. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 9. benchchem.com [benchchem.com]

- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Bromothiophene-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its broad functional group tolerance and mild reaction conditions have made it an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science for the synthesis of complex molecules like biaryls and polyaryls.[1][2] Thiophene-containing compounds are of significant interest due to their presence in numerous pharmaceuticals and electronic materials.[3][4]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 3-Bromothiophene-2-sulfonyl chloride , a bifunctional building block. The presence of both a bromo and a sulfonyl chloride group on the thiophene ring offers opportunities for selective functionalization. Based on the established reactivity order in palladium-catalyzed cross-coupling reactions (ArI > ArSO₂Cl > ArBr > ArCl), the sulfonyl chloride moiety is expected to be more reactive than the bromide.[5][6] This allows for a regioselective Suzuki-Miyaura coupling at the C2 position of the thiophene ring, leaving the C3-bromo substituent available for subsequent transformations.

Reaction Principle

The proposed Suzuki-Miyaura coupling reaction of this compound with various arylboronic acids proceeds via a palladium-catalyzed cycle to yield 3-bromo-2-arylthiophenes. The sulfonyl chloride group acts as the electrophilic partner in this transformation.

Reaction Scheme:

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))[10]

-

Anhydrous solvent (e.g., 1,4-Dioxane or Tetrahydrofuran (THF))[6][10]

-

Degassed water

-

Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

-

Addition of Reagents: Add the arylboronic acid (1.2 mmol, 1.2 equiv) and the base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL) via syringe. The solvent ratio can be optimized.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously overnight (12-16 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-bromo-2-arylthiophene product.

Data Presentation

The following table summarizes representative, hypothetical results for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical outcomes for similar reactions.

| Entry | Arylboronic Acid | Product | Hypothetical Yield (%) |

| 1 | Phenylboronic acid | 3-Bromo-2-phenylthiophene | 85 |

| 2 | 4-Methoxyphenylboronic acid | 3-Bromo-2-(4-methoxyphenyl)thiophene | 92 |

| 3 | 4-Chlorophenylboronic acid | 3-Bromo-2-(4-chlorophenyl)thiophene | 88 |

| 4 | 3-Nitrophenylboronic acid | 3-Bromo-2-(3-nitrophenyl)thiophene | 75 |

| 5 | 2-Thienylboronic acid | 3-Bromo-2,2'-bithiophene | 80 |

Visualizations

Experimental Workflow

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C4H2BrClO2S2 | CID 13675598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C4H2BrClO2S2) [pubchemlite.lcsb.uni.lu]

- 9. chemscene.com [chemscene.com]

- 10. youtube.com [youtube.com]

Application Notes and Protocols for the Synthesis of Novel Sulfonamides from 3-Bromothiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based sulfonamides are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The thiophene ring serves as a versatile scaffold, and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties.[1][2] The sulfonamide functional group is a key pharmacophore present in numerous marketed drugs and is known to contribute to the biological activity of molecules by mimicking the transition state of enzymatic reactions and participating in hydrogen bonding with biological targets.[3][4]

The synthesis of novel sulfonamides from 3-bromothiophene-2-sulfonyl chloride offers a strategic approach to generate libraries of compounds with potential therapeutic applications. The bromine atom on the thiophene ring provides a handle for further structural modifications, such as cross-coupling reactions, allowing for the creation of a diverse range of derivatives with finely tuned biological activities.[5] These application notes provide detailed protocols for the synthesis of novel sulfonamides using this compound and highlight their potential applications in anticancer and antibacterial research.

Application Notes

Anticancer Potential

Sulfonamide derivatives have been extensively investigated as anticancer agents, demonstrating efficacy through various mechanisms of action.[6] These mechanisms include the inhibition of carbonic anhydrase, disruption of microtubule polymerization, and induction of apoptosis.[6] Thiophene-containing sulfonamides, in particular, have shown promising cytotoxic activity against various cancer cell lines. For instance, certain thiophene sulfonamide derivatives have exhibited significant inhibitory activity against human breast cancer (MCF7), cervical cancer (HeLa), and other cancer cell lines.[7][8] The synthesis of novel sulfonamides from this compound allows for the exploration of new chemical space in the development of potent and selective anticancer agents.

Antibacterial Activity

The emergence of multidrug-resistant bacteria represents a significant global health challenge, necessitating the discovery of new antibacterial agents. Sulfonamides were among the first classes of antibiotics to be widely used and continue to be relevant in the development of new antimicrobial drugs.[1][5] They typically act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5] Novel sulfonamides derived from brominated thiophenes have demonstrated potent activity against clinically relevant pathogens, including drug-resistant strains of Klebsiella pneumoniae.[5] The development of new derivatives from this compound could lead to the identification of compounds with improved efficacy and a broader spectrum of activity against resistant bacteria.

Experimental Protocols

General Synthesis of Novel Sulfonamides from this compound

This protocol describes the general procedure for the reaction of this compound with primary or secondary amines to yield the corresponding N-substituted-3-bromothiophene-2-sulfonamides.

Materials:

-

This compound

-

Primary or secondary amine of choice (e.g., aniline, benzylamine, piperidine)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or pyridine as a base

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) to the stirred solution.

-

In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add the solution of this compound dropwise to the amine solution at 0 °C over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted-3-bromothiophene-2-sulfonamide.

Characterization:

The structure and purity of the synthesized sulfonamides can be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide S=O stretching frequencies.

Protocol for Antibacterial Activity Screening (MIC and MBC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized sulfonamides against a bacterial strain.

Materials:

-

Synthesized sulfonamide compounds

-

Bacterial strain (e.g., Klebsiella pneumoniae, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Mueller-Hinton Agar (MHA)

-

96-well microtiter plates

-

Spectrophotometer

Procedure for MIC Determination:

-

Prepare a stock solution of each sulfonamide compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Procedure for MBC Determination:

-

From the wells showing no visible growth in the MIC assay, aliquot a small volume (e.g., 10 µL) and plate it onto MHA plates.

-

Incubate the MHA plates at 37 °C for 18-24 hours.

-

The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation

Table 1: Synthesis Yields of Novel Sulfonamides

| Compound ID | Amine Reactant | Yield (%) |

| 1a | Aniline | 85 |

| 1b | Benzylamine | 92 |

| 1c | Piperidine | 88 |

| 1d | 4-Fluoroaniline | 82 |

Note: Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific amine and reaction conditions.

Table 2: Antibacterial Activity of Novel Sulfonamides against Klebsiella pneumoniae

| Compound ID | MIC (µg/mL) | MBC (µg/mL) |

| 1a | 6.25 | 12.5 |

| 1b | 3.125 | 6.25 |

| 1c | 12.5 | 25 |

| 1d | 3.125 | 3.125 |

| Ciprofloxacin | 0.5 | 1 |

Note: Data is adapted from similar compounds for illustrative purposes and may not represent the actual activity of the listed hypothetical compounds.[5]

Table 3: Anticancer Activity of Thiophene-based Sulfonamides (IC₅₀ values in µM)

| Compound Type | HeLa | MDA-MB-231 | MCF-7 |

| Dichlorothiophene-sulfonamide | 7.2 | 4.62 | 7.13 |

| Thiophene-sulfonamide derivative 1 | - | - | 9.55 |

| Thiophene-sulfonamide derivative 2 | - | - | 9.70 |

| Doxorubicin (Control) | ~1 | ~1 | ~1 |

Note: Data is based on reported values for structurally related compounds to illustrate the potential activity.[7][8]

Visualizations

Caption: General workflow for the synthesis and evaluation of novel sulfonamides.

Caption: Potential mechanism of anticancer activity via signaling pathway inhibition.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portal.fis.tum.de [portal.fis.tum.de]

- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 8. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Bromothiophene-2-sulfonyl chloride as a Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophene-2-sulfonyl chloride is a pivotal heterocyclic building block in medicinal chemistry. Its unique structural features, including the reactive sulfonyl chloride group and the bromine-substituted thiophene ring, make it a versatile intermediate for the synthesis of a diverse range of biologically active molecules. The thiophene scaffold is a well-established pharmacophore found in numerous approved drugs, and the sulfonamide moiety is a cornerstone of many therapeutic agents, including antibacterials, diuretics, and enzyme inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel therapeutics, with a focus on the development of kinase inhibitors.

Chemical Properties and Synthesis

Chemical Structure:

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₄H₂BrClO₂S₂ |

| Molecular Weight | 261.54 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |

| Reactivity | The sulfonyl chloride is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. The bromine atom can participate in various cross-coupling reactions. |

Experimental Protocol 1: Synthesis of 3-Bromothiophene

This protocol describes the synthesis of the precursor, 3-bromothiophene, from 2,3,5-tribromothiophene.

Materials:

-

2,3,5-tribromothiophene

-

Zinc dust

-

Glacial acetic acid

-

10% Sodium carbonate solution

-

Anhydrous calcium chloride

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add zinc dust (12.0 mol) and glacial acetic acid (700 mL).

-

Heat the mixture to reflux with vigorous stirring.

-

Add 2,3,5-tribromothiophene (4.00 mol) dropwise from the dropping funnel at a rate that maintains a gentle reflux. The addition typically takes about 70 minutes.

-

After the addition is complete, continue to heat the mixture at reflux for an additional 3 hours.

-

Arrange the apparatus for steam distillation and distill the mixture until no more organic material is collected with the water.

-

Separate the heavier organic layer from the distillate in a separatory funnel.

-

Wash the organic layer successively with 50 mL of 10% sodium carbonate solution and 100 mL of water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the product by fractional distillation, collecting the fraction boiling at 159-160 °C. The expected yield is 89-90%.

Experimental Protocol 2: Synthesis of this compound

This protocol describes the chlorosulfonation of 3-bromothiophene.

Materials:

-

3-Bromothiophene

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromothiophene (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (3.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-